molecular formula C4H2BiNaO6 B196111 Sodium bismuth tartrate CAS No. 31586-77-3

Sodium bismuth tartrate

Cat. No.: B196111
CAS No.: 31586-77-3
M. Wt: 378.02 g/mol
InChI Key: YPQBHUDKOKUINZ-OLXYHTOASA-L
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Description

Sodium bismuth tartrate is a chemical compound with the molecular formula C12H12BiNa3O18. It is a coordination complex that includes bismuth, sodium, and tartrate ions. Historically, bismuth compounds have been used in medicine for over 300 years, primarily for treating gastrointestinal ailments and infections .

Mechanism of Action

Target of Action

Sodium bismuth tartrate primarily targets Helicobacter pylori , a bacterium that can cause ulcers and other gastrointestinal ailments . The compound’s antimicrobial activity makes it effective against this bacterium .

Mode of Action

It is known that bismuth-based drugs form a protective coating on the ulcer crater, which prevents the erosion generated by gastric acid and contributes to the healing of the ulcer .

Biochemical Pathways

It is known that bismuth compounds exhibit their activity through the reductive pathway to generate the more active bi 3+ analog compounds .

Pharmacokinetics

Bismuth compounds are poorly soluble in water, and their solubility is influenced by the acidity of the medium and the presence of certain compounds with (hydr)oxy or sulfhydryl groups . The normal concentration of bismuth in blood is between 1 and 15 μg/L, but absorption from oral preparations produces a significant rise . Elimination from the body takes place by the urinary and faecal routes . Elimination from blood displays multicompartment pharmacokinetics, the shortest half-life described in humans being 3.5 minutes, and the longest 17 to 22 years .

Result of Action

The result of this compound’s action is the effective treatment of ulcers caused by Helicobacter pylori and other gastrointestinal ailments . It also possesses synergistic activity when combined with antibiotics, making it ideal for multiple therapy regimens and overcoming bacterial resistance .

Action Environment

The action of this compound can be influenced by environmental factors. For instance, the solubility of bismuth compounds is influenced by the acidity of the medium and the presence of certain compounds with (hydr)oxy or sulfhydryl groups . Furthermore, the use of soluble bismuth organic compounds such as this compound is related to low toxicity .

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of sodium bismuth tartrate typically involves the reaction of bismuth nitrate with tartaric acid in the presence of sodium hydroxide. The process is highly dependent on the pH of the solution. For instance, a semitransparent colloidal solution of this compound can be prepared by producing an aqueous solution of the compound, extracting a magma at a pH of approximately 2.2, and then dissolving the magma into a salting-in mixture .

Industrial Production Methods: Industrial production methods for this compound often involve the hydrolytic processing of bismuth-containing nitrate solutions. This includes the dissolution of bismuth metal in nitric acid, purification from impurities, and transformation into various bismuth salts .

Chemical Reactions Analysis

Types of Reactions: Sodium bismuth tartrate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. The compound’s reactivity is influenced by the coordination chemistry of bismuth and the presence of tartrate ions.

Common Reagents and Conditions: Common reagents used in reactions with this compound include sodium hydroxide, nitric acid, and other mineral acids. The reaction conditions often involve tight control of pH and temperature to ensure the desired products are formed .

Major Products: The major products formed from reactions involving this compound include bismuth oxides, hydroxides, and other bismuth-based materials. These products are often used in various industrial and biomedical applications .

Scientific Research Applications

Sodium bismuth tartrate has a wide range of scientific research applications, including:

Comparison with Similar Compounds

  • Bismuth subnitrate
  • Bismuth subsalicylate
  • Bismuth citrate
  • Bismuth oxide
  • Bismuth sulfide
  • Bismuth telluride

Sodium bismuth tartrate stands out due to its unique coordination chemistry and the presence of tartrate ions, which enhance its solubility and reactivity in various applications.

Properties

CAS No.

31586-77-3

Molecular Formula

C4H2BiNaO6

Molecular Weight

378.02 g/mol

IUPAC Name

bismuth;sodium;(2R,3R)-2,3-dioxidobutanedioate

InChI

InChI=1S/C4H4O6.Bi.Na/c5-1(3(7)8)2(6)4(9)10;;/h1-2H,(H,7,8)(H,9,10);;/q-2;+3;+1/p-2/t1-,2-;;/m1../s1

InChI Key

YPQBHUDKOKUINZ-OLXYHTOASA-L

SMILES

C(C(C(=O)[O-])O)(C(=O)[O-])O.C(C(C(=O)[O-])O)(C(=O)[O-])O.[Na+].[Bi+3]

Isomeric SMILES

[C@@H]([C@H](C(=O)[O-])[O-])(C(=O)[O-])[O-].[Na+].[Bi+3]

Canonical SMILES

C(C(C(=O)[O-])[O-])(C(=O)[O-])[O-].[Na+].[Bi+3]

Purity

> 95%

quantity

Milligrams-Grams

Synonyms

2,3-dihydroxy-butanedioicaci(r-(r*,r*))-butanedioicacibismuthsodiumsalt;  tartaricacid,bismuthsodiumsalt;  Butanedioic acid, 2,3-dihydroxy- (2R,3R)-, bismuth sodium salt

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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